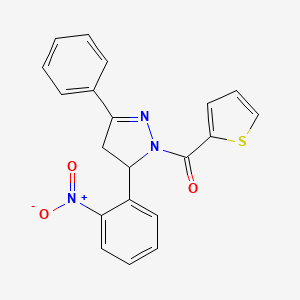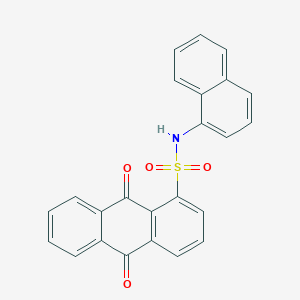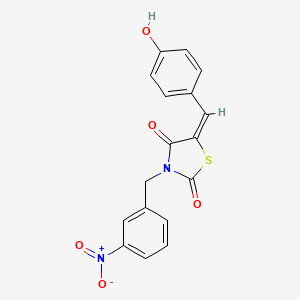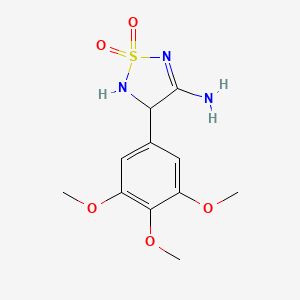
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole works by inhibiting the activity of the viral RdRp enzyme, which is essential for viral replication. Specifically, this compound binds to a conserved pocket on the RdRp enzyme, blocking the formation of the RNA template. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo studies. The compound is metabolized by the liver and excreted through the urine. In animal studies, this compound has been shown to have antiviral activity against dengue fever and Ebola virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its low toxicity and specificity for viral RdRp enzymes. However, the compound has low solubility in water, which can make it difficult to work with in some experiments. Additionally, the synthesis method for this compound is complex and yields are relatively low, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of analogs of this compound with improved solubility and potency. Another area of interest is the investigation of this compound's potential for use in combination therapies with other antiviral drugs. Additionally, this compound could be studied for its potential therapeutic applications in other viral diseases beyond dengue fever, Zika virus, and Ebola virus.
In conclusion, this compound is a chemical compound that has shown promise for its potential therapeutic applications in the treatment of infectious diseases. Its mechanism of action, low toxicity, and specificity for viral RdRp enzymes make it an attractive target for research. While there are limitations to working with this compound, future directions for research could lead to the development of more effective antiviral therapies.
Métodos De Síntesis
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with 2-thiophenecarboxylic acid, followed by cyclization with phenylhydrazine and subsequent reduction with sodium borohydride. The yield of this compound from this process is reported to be around 30-40%.
Aplicaciones Científicas De Investigación
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as dengue fever, Zika virus, and Ebola virus. In vitro studies have shown that this compound can inhibit the replication of these viruses by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme. This compound has also been shown to be effective against other RNA viruses such as hepatitis C virus and West Nile virus.
Propiedades
IUPAC Name |
[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20(19-11-6-12-27-19)22-18(15-9-4-5-10-17(15)23(25)26)13-16(21-22)14-7-2-1-3-8-14/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZTPPSODKXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)


![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
